Cas no 83324-51-0 (8(17),13-Labdadien-15,16-olide)

8(17),13-Labdadien-15,16-olide structure
83324-51-0 structure
商品名:8(17),13-Labdadien-15,16-olide
CAS番号:83324-51-0
MF:C20H30O2
メガワット:302.451006412506
CID:836726
PubChem ID:24741370

8(17),13-Labdadien-15,16-olide 化学的及び物理的性質

名前と識別子

    • 8(17),13-Labdadien-15,16-olide
    • 4-{2-[(1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydro-1-naphth alenyl]ethyl}-2(5H)-furanone
    • 13-epi-sclareol
    • Episclareol
    • SCAREOL
    • SCIADONIC ACID
    • SCLAREOL,NATURAL
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1α,4aβ,8aα)]- (ZCI)
    • 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone (ACI)
    • Labda-8(17),13(14)-dien-15,16-olide
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
    • CHEMBL4173021
    • 83324-51-0
    • FS-9080
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylene-decalin-1-yl]ethyl]-2H-furan-5-one
    • AKOS032962284
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1,4a,8a)]-; 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
    • (+)-Labda-8(17),13(14)-dien-15,16-olide
    • [ "" ]
    • 4-{2-[(1S,4AS,8AS)-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-5H-FURAN-2-ONE
    • インチ: 1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1
    • InChIKey: RUXYUBRFOACSMM-ABSDTBQOSA-N
    • ほほえんだ: C[C@@]12[C@@H](CCC3=CC(=O)OC3)C(=C)CC[C@H]1C(CCC2)(C)C

計算された属性

  • せいみつぶんしりょう: 302.22500
  • どういたいしつりょう: 302.225
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 6.757

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 423.3±14.0 °C at 760 mmHg
  • フラッシュポイント: 178.8±17.5 °C
  • PSA: 26.30000
  • LogP: 5.04860
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

8(17),13-Labdadien-15,16-olide セキュリティ情報

8(17),13-Labdadien-15,16-olide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
M3477235-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
5mg
RMB 2660.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L86980-5 mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥5600.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-1 mL * 10 mM (in DMSO)
8(17),13-Labdadien-15,16-olide
83324-51-0
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-1 mg
8(17),13-Labdadien-15,16-olide
83324-51-0
1mg
¥2835.00 2022-04-26
A2B Chem LLC
AH54301-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98.0%
5mg
$702.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥ 3940 2023-09-07
TargetMol Chemicals
TN3263-1 ml * 10 mm
8(17),13-Labdadien-15,16-olide
83324-51-0
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN3263-1 mL * 10 mM (in DMSO)
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
TargetMol Chemicals
TN3263-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥ 3940 2024-07-20
TargetMol Chemicals
TN3263-5 mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
5mg
¥ 3,940 2023-07-11

8(17),13-Labdadien-15,16-olide 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
リファレンス
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

合成方法 2

はんのうじょうけん
1.1 Solvents: Acetone ;  rt
1.2 Reagents: Isopropanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
2.2 Reagents: Water ;  cooled
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
4.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
リファレンス
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

合成方法 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  6 h, rt
2.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
6.2 Reagents: Triethylamine ;  30 min, -78 °C
7.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
8.1 Solvents: Benzene ;  1 h, 90 °C
リファレンス
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

合成方法 4

はんのうじょうけん
1.1 Solvents: Benzene ;  1 h, 90 °C
リファレンス
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
3.2 Reagents: Triethylamine ;  30 min, -78 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
5.1 Solvents: Benzene ;  1 h, 90 °C
リファレンス
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

合成方法 6

はんのうじょうけん
1.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
リファレンス
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

合成方法 7

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
1.2 Reagents: Triethylamine ;  30 min, -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
3.1 Solvents: Benzene ;  1 h, 90 °C
リファレンス
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

合成方法 8

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: Benzene ;  1 h, 90 °C
リファレンス
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

合成方法 9

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
2.2 Reagents: Triethylamine ;  30 min, -78 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
4.1 Solvents: Benzene ;  1 h, 90 °C
リファレンス
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
リファレンス
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
1.2 Reagents: Water ;  cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
3.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
リファレンス
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

合成方法 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
リファレンス
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

合成方法 13

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
2.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
リファレンス
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

合成方法 14

はんのうじょうけん
1.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
4.2 Reagents: Triethylamine ;  30 min, -78 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
6.1 Solvents: Benzene ;  1 h, 90 °C
リファレンス
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

合成方法 15

はんのうじょうけん
1.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
5.2 Reagents: Triethylamine ;  30 min, -78 °C
6.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
7.1 Solvents: Benzene ;  1 h, 90 °C
リファレンス
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

合成方法 16

はんのうじょうけん
1.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
リファレンス
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

8(17),13-Labdadien-15,16-olide Raw materials

8(17),13-Labdadien-15,16-olide Preparation Products

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd